molecular formula C22H22O6 B2908470 (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623123-02-4

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2908470
CAS No.: 623123-02-4
M. Wt: 382.412
InChI Key: YLYLPGIEHDJBIT-NDENLUEZSA-N
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Description

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic chemical compound featuring a benzofuranone core, a common scaffold in medicinal chemistry . The structure incorporates an ethyl propanoate chain linked via an ether bond and an ethoxybenzylidene substituent, which may influence its properties and research applications. Compounds based on the 2,3-dihydrobenzofuran-3-one structure have been identified as crucial intermediates for synthesizing molecules with potential pharmacological activity . Researchers are exploring this and related structures for their potential utility in various chemical biology and drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions. Specific details on this compound's mechanism of action and primary research applications are areas of ongoing investigation. Please consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-18-9-7-6-8-15(18)12-20-21(23)17-11-10-16(13-19(17)28-20)27-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLPGIEHDJBIT-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticonvulsant properties, suggesting that they may interact with ion channels or neurotransmitter receptors in the central nervous system.

Biochemical Pathways

Similar compounds have been shown to prevent the spread of seizures, suggesting that they may affect neuronal signaling pathways

Pharmacokinetics

Similar compounds have been shown to exhibit protection in seizure models at a dose of 300 mg/kg, suggesting that they have sufficient bioavailability to exert their effects at this dose.

Result of Action

Similar compounds have been shown to prevent the spread of seizures, suggesting that they may stabilize neuronal activity.

Biological Activity

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound belonging to the class of esters, specifically featuring a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H22O5
Molecular Weight342.39 g/mol
Structural FeaturesBenzofuran moiety, ethyl ester group

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow for interactions with various biological targets.

1. Anticancer Activity

In vitro studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Study : A study demonstrated that benzofuran derivatives could inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Research Findings : In animal models, administration of similar benzofuran derivatives reduced paw edema significantly compared to controls .

3. Neuroprotective Properties

The neuroprotective effects are linked to the ability of the compound to scavenge free radicals and modulate neuroinflammatory responses:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.
  • Case Study : Research showed that benzofuran derivatives improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .

Data Tables

The following table summarizes some key findings related to the biological activities of this compound and structurally similar compounds:

Compound NameActivity TypeIC50/EC50 ValuesReference
(Z)-ethyl 2-(4-methoxybenzylidene)-3-oxo-benzofuranAnticancer5 µM
(Z)-ethyl 2-(3-hydroxybenzylidene)-3-oxo-benzofuranAnti-inflammatory10 µM
(Z)-ethyl 2-(4-hydroxyphenyl)-3-oxo-benzofuranNeuroprotective20 µM

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C20H22O5
  • Molecular Weight : 358.39 g/mol

Biological Activities

Research indicates that (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and modulation of cell signaling pathways.
  • Anti-inflammatory Effects : The benzofuran structure is associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective capabilities, suggesting potential applications in neurodegenerative disease therapies.

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neurons

Applications in Medicinal Chemistry

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its anticancer and anti-inflammatory properties make it a candidate for drug formulation targeting specific diseases.
  • Biological Research : The compound can serve as a tool in studying biochemical pathways related to cancer and inflammation.
  • Pharmaceutical Formulations : Due to its solubility and reactivity, it can be incorporated into various pharmaceutical formulations.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of benzofuran compounds significantly inhibited the growth of breast cancer cells through apoptosis pathways .
  • Neuroprotection Studies : Research indicated that benzofuran derivatives provided protection against oxidative stress-induced cell death in neuronal cell lines .

Comparison with Similar Compounds

Structural Variations and Molecular Features

Key structural differences among analogues lie in the substituents on the benzylidene ring and the ester/acid functional groups. Below is a comparative analysis:

Compound Name Benzylidene Substituent Ester/Acid Group Molecular Formula Molecular Weight Notable Features
(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Parent) 2-ethoxy Ethyl ester C₂₁H₂₀O₆ 368.38 Moderate lipophilicity, Z-configuration
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo-2-methoxy Methyl ester C₂₀H₁₇BrO₆ 457.26 Bromine enhances molecular weight and potential bioactivity
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-chloro Ethyl ester C₂₀H₁₇ClO₅ 372.80 Chlorine increases electronegativity
Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-methoxy Ethyl ester (thiazolo-pyrimidine core) C₂₆H₂₃N₂O₄S 465.54 Heterocyclic core alters solubility and reactivity
(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid 4-bromo Carboxylic acid C₁₈H₁₃BrO₅ 389.20 Acidic group increases hydrophilicity

Physicochemical and Functional Implications

  • Lipophilicity: The parent compound’s 2-ethoxy group provides balanced lipophilicity, whereas bromine () or chlorine () substituents increase molecular weight and polarity.
  • Steric Effects: Bulkier esters (e.g., 2,2-dimethylpropanoate in ) may hinder molecular packing, affecting crystallization behavior.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : Synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-ethoxybenzaldehyde with a benzofuran precursor under acidic catalysis (e.g., acetic acid) at 60–80°C for 6–8 hours .
  • Step 2 : Esterification using ethyl propanoate in the presence of a coupling agent (e.g., DCC/DMAP) at room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yields (reported 65–75%) .
  • Critical Parameters : Temperature control (±2°C) during condensation and solvent polarity during purification significantly impact yield and purity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm), and Z-configuration olefinic proton (δ 6.9–7.1 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and benzylidene carbons (δ 120–130 ppm) confirm connectivity .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 423.14 (calculated for C₂₃H₂₂O₆) .
  • IR Spectroscopy : Ester C=O stretch (1730–1750 cm⁻¹) and benzofuran C-O-C (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Variability : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Analog Analysis : Test analogs (e.g., chloro- or methoxy-substituted derivatives) to identify SAR trends. For example, 2-ethoxy substitution may enhance membrane permeability vs. 4-chloro analogs .
  • In Silico Modeling : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase to predict binding modes conflicting with experimental data .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving the benzofuran core?

  • Methodological Answer :

  • Directing Groups : The 2-ethoxybenzylidene moiety acts as an electron-withdrawing group, directing electrophiles (e.g., nitration) to the para position of the benzofuran .
  • Solvent Effects : Polar aprotic solvents (DMF) favor ortho/para substitution, while nonpolar solvents (toluene) reduce side reactions .
  • Computational Prediction : DFT calculations (Gaussian 09) on frontier molecular orbitals identify reactive sites (e.g., HOMO localization on C5 of benzofuran) .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies in biological assays by validating target engagement (e.g., SPR for binding affinity) and ensuring compound stability in assay buffers .
  • Advanced Purification : Use preparative HPLC (C18 column, MeCN/H₂O) for isolating stereoisomers if Z/E isomerization occurs during synthesis .

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